dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine
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Overview
Description
dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core and a dimethylsulfamoylamino group attached to a but-2-ynyl chain.
Preparation Methods
The synthesis of dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine involves several steps. One common synthetic route includes the reaction of a suitable isoquinoline derivative with a dimethylsulfamoylamino but-2-ynyl precursor under specific reaction conditions. The reaction typically requires the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylsulfamoylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share the isoquinoline core structure but may have different substituents, leading to variations in their chemical and biological properties.
Sulfamoylamino compounds: These compounds contain the sulfamoylamino group and may exhibit similar biological activities, such as antimicrobial or anticancer effects.
Properties
IUPAC Name |
2-[4-(dimethylsulfamoylamino)but-2-ynyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-17(2)21(19,20)16-10-5-6-11-18-12-9-14-7-3-4-8-15(14)13-18/h3-4,7-8,16H,9-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEDESLBZFWKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.